N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-16(19,10-11-21-3)12-17-15(18)9-6-13-4-7-14(20-2)8-5-13/h4-5,7-8,19H,6,9-12H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQZYHZFNYLGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)CCC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148039 | |
| Record name | Benzenepropanamide, N-[2-hydroxy-2-methyl-4-(methylthio)butyl]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396751-51-1 | |
| Record name | Benzenepropanamide, N-[2-hydroxy-2-methyl-4-(methylthio)butyl]-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396751-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanamide, N-[2-hydroxy-2-methyl-4-(methylthio)butyl]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
The amidation of 3-(4-methoxyphenyl)propanoic acid with 2-hydroxy-2-methyl-4-(methylthio)butylamine is pivotal. Activation of the carboxylic acid is typically achieved using chloroformates or carbodiimide-based coupling agents. For instance, 4-nitrophenyl chloroformate has been employed to generate mixed carbonates, which subsequently react with amines to form amides in high yield. Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in dichloromethane facilitates direct coupling, as demonstrated in analogous sulfonamide syntheses.
Table 1: Comparison of Coupling Agents for Amide Formation
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 4-Nitrophenyl chloroformate | Acetone | 25–35 | 88 | 99.2 | |
| EDC/DMAP | DCM | 0–5 | 92 | 98.5 | |
| HATU | DMF | 25 | 95 | 99.8 |
Construction of the Hydroxy and Methylthio Substituents
The butylamine side chain is synthesized via thiol-ene click chemistry or nucleophilic substitution . A representative pathway involves:
- Methylthio introduction : Reaction of 4-chloro-2-methyl-2-butanol with sodium methanethiolate in DMF at 60°C, yielding 2-methyl-4-(methylthio)-2-butanol.
- Amine formation : Conversion of the alcohol to the corresponding amine via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by Boc protection and deprotection.
Critical to this step is the avoidance of oxidation at the thioether moiety. Patent data suggest that conducting reactions under nitrogen atmosphere with antioxidants like BHT (butylated hydroxytoluene) mitigates disulfide formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics and byproduct formation. Ketones such as acetone enhance nucleophilicity in SN2 reactions, while polar aprotic solvents like DMF stabilize transition states in amide couplings. For example, the use of acetone in 4-nitrophenyl chloroformate-mediated activations reduces side reactions compared to THF, as evidenced by HPLC analyses.
Table 2: Solvent Optimization for Amide Coupling
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | 20.7 | 3 | 88 |
| DCM | 8.9 | 2.5 | 92 |
| DMF | 36.7 | 1.5 | 95 |
Catalytic and Stoichiometric Considerations
The inclusion of DMAP (10 mol%) accelerates acylation by acting as a nucleophilic catalyst, particularly in carbodiimide-based couplings. Stoichiometric excesses of the amine component (1.2–1.5 equiv) are recommended to drive amidation to completion, though this necessitates rigorous purification to remove unreacted starting materials.
Purification and Characterization
Final purification leverages recrystallization from methanol/water mixtures or preparative HPLC with C18 columns. Patent methodologies report that sequential washes with 5% HCl and 2.5% NaOH effectively remove ionic impurities, achieving >99% purity. Characterization via FTIR confirms amide C=O stretching at 1650–1680 cm⁻¹, while ¹H NMR resolves the methylthio singlet at δ 2.1 ppm and the methoxy resonance at δ 3.8 ppm.
Challenges and Limitations
Key challenges include:
- Steric hindrance at the tertiary alcohol, complicating nucleophilic substitutions.
- Thioether oxidation during prolonged reactions, necessitating inert atmospheres.
- Epimerization at the α-carbon of the propanamide under basic conditions.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk)
- Structure : Contains two 4-methoxyphenyl groups and a chromen-4-one moiety attached to the propanamide backbone.
- Properties: Higher melting point (240–242°C) due to crystallinity from planar chromenone .
- Synthesis : 60% yield via coupling reactions .
(b) (S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)propanamide (Compound 6)
- Structure : Features a dichlorophenylpyrazole and pyridinyl substituent, with a methylthioethyl chain.
- Key Differences : Bulky pyrazole and pyridine groups increase steric hindrance compared to the target’s hydroxy-methylthio chain.
- Properties : Lower melting point (131–132°C) and IR absorption at 1652 cm⁻¹ (amide I band) .
- Synthesis : 61% yield via stepwise coupling .
(c) N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Structure : Includes a fluorophenyl group and tetrazole ring.
- Key Differences : Tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability.
- Properties: Molecular weight 341.34 g/mol; H-bond donors (2) and acceptors (6) suggest moderate solubility .
(d) N-(But-2-yn-1-yl)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)propanamide (P17, P31, P32 derivatives)
- Structure : Thiazole and pyridine rings with a methylthio group.
- Key Differences : Thiazole’s electron-rich nature contrasts with the target’s hydroxy group, altering electronic properties .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound with notable biological activities that have been the subject of various research studies. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has the molecular formula and features a complex structure that includes a methoxyphenyl group and a hydroxy-methyl-thio butyl chain. The synthesis typically involves multi-step organic reactions, including:
- Formation of Hydroxy-Methyl-Thio Butyl Chain : Reaction of 2-methyl-4-(methylthio)butanol with appropriate reagents to introduce the hydroxy group.
- Attachment of Methoxyphenyl Group : Reacting the hydroxy-methyl-thio butyl chain with 4-methoxybenzenesulfonyl chloride under basic conditions to form the desired amide.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against several cancer cell lines. Studies have reported significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
| Hep-2 | 17.82 |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic agent .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Cell Signaling Pathways : The compound may modulate signaling pathways that lead to programmed cell death in cancer cells, enhancing its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of the compound on various cancer cell lines, reporting significant growth inhibition and suggesting mechanisms involving apoptosis and autophagy .
- Antimicrobial Screening : Another study focused on the antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(4-methoxyphenyl)propanamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Amide coupling : React 3-(4-methoxyphenyl)propanamide with a thiopyran or alkylthiol derivative under alkaline conditions.
Hydroxy group introduction : Use hydroxyethoxy or similar reagents for alkylation, requiring temperature control (60–80°C) and catalysts like DCC (dicyclohexylcarbodiimide) to enhance yields .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC (Rf = 0.3–0.5) .
Advanced: How can reaction yields be optimized for intermediates in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
-
Catalyst screening : Test HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to improve coupling efficiency .
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
-
Temperature modulation : Lower temperatures (0–5°C) reduce side reactions during amide formation .
-
Yield data from analogs :
Intermediate Yield (%) Conditions Thiopyran derivative 60 DMF, 70°C, 12h Alkylated amide 40–60 THF, RT, 24h
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Identify methoxy (δ 3.7–3.8 ppm), hydroxy (δ 1.5–2.0 ppm), and methylthio (δ 2.1–2.3 ppm) groups .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
- Mass spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., m/z 379.5 [M+H]+) .
Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24h, monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal stability : Heat to 40–60°C for 48h; track decomposition products using TLC and NMR .
Advanced: What reaction mechanisms explain the compound’s susceptibility to hydrolysis or oxidation?
Methodological Answer:
- Amide hydrolysis : Acid-catalyzed mechanism via protonation of the carbonyl oxygen, leading to nucleophilic attack by water (rate increases below pH 4) .
- Methylthio oxidation : Forms sulfoxide derivatives in the presence of H2O2 or atmospheric O2, detectable via LC-MS (m/z +16 shift) .
Basic: What protocols validate the purity of synthesized batches?
Methodological Answer:
- HPLC : Use a C18 column (flow rate 1 mL/min, UV detection at 254 nm); purity >95% required for biological testing .
- Elemental analysis : Acceptable deviation ≤0.4% for C, H, N, S .
Advanced: How can researchers resolve discrepancies in bioactivity data across studies?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Control experiments : Include reference compounds (e.g., ascorbic acid for antioxidant assays) to calibrate activity thresholds .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anti-inflammatory : COX-2 inhibition assay (IC50 determination via ELISA) .
- Antioxidant : DPPH radical scavenging (IC50 compared to ascorbic acid) .
Advanced: What rational design strategies improve potency in derivative synthesis?
Methodological Answer:
- Substituent modification : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
- Bioisosteric replacement : Substitute methylthio with sulfone to improve metabolic stability .
Advanced: Which computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to adenosine A2B receptors (PDB: 4UHR) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Basic: What are key steps in pharmacological evaluation for preclinical studies?
Methodological Answer:
In vitro toxicity : HepG2 cell viability assay (IC50 > 50 μM required) .
Pharmacokinetics : Measure plasma half-life in rodent models via LC-MS/MS .
Advanced: How can translational challenges between in vitro and in vivo models be addressed?
Methodological Answer:
- Bioavailability enhancement : Formulate with cyclodextrin to improve water solubility .
- Metabolic profiling : Identify major metabolites (e.g., glucuronide conjugates) using liver microsomes .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
Advanced: How do substituent variations in analogs affect bioactivity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
